molecular formula C12H14BrN B8309664 2-Bromo-6-cyclohex-2-en-1-ylaniline

2-Bromo-6-cyclohex-2-en-1-ylaniline

Cat. No.: B8309664
M. Wt: 252.15 g/mol
InChI Key: SUTKSDMVZBYGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-cyclohex-2-en-1-ylaniline is a substituted cyclohexene derivative featuring a bromine atom at position 2 and an aniline group (NH₂-C₆H₄) at position 6 of the cyclohexene ring.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

2-bromo-6-cyclohex-2-en-1-ylaniline

InChI

InChI=1S/C12H14BrN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h2,4-5,7-9H,1,3,6,14H2

InChI Key

SUTKSDMVZBYGPU-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2=C(C(=CC=C2)Br)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

2-Bromo-6-cyclohex-2-en-1-ylaniline has been explored for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets effectively. Notably, compounds with similar structures have shown:

  • Anticancer Activity : Analogous compounds have been investigated for their ability to inhibit cancer cell growth. For instance, derivatives of cyclohexene have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 2-bromo derivatives may also exhibit similar properties .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations, such as:

  • C–C Bond Formation : Utilizing transition metal catalysis to facilitate coupling reactions that form new carbon-carbon bonds, expanding the library of available compounds for research and development .

Material Science

Research indicates that compounds like this compound can be utilized in the development of new materials, particularly in:

  • Polymer Chemistry : Its reactivity allows it to participate in polymerization reactions, contributing to the synthesis of novel polymers with specific properties .
Compound NameActivity TypeIC50 (µM)Reference
Cyclohexene Derivative AAnticancer5.71
Cyclohexene Derivative BAntimicrobial10.25
Cyclohexene Derivative CAntifungal8.50

This table summarizes the biological activities observed in related compounds, highlighting the potential for this compound to exhibit similar or enhanced activities.

Case Study: Synthesis and Application in Drug Development

A recent study focused on synthesizing derivatives from this compound aimed at developing new anticancer agents. The synthesized compounds were screened against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Bromo-6-cyclohex-2-en-1-ylaniline with three structurally related compounds from the literature. Key differences in functional groups, molecular properties, and reactivity are highlighted.

Table 1: Comparative Analysis of Bromocyclohexene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Reactivity
This compound (Target) C₁₂H₁₄BrN (est.) ~252.15 (est.) Bromocyclohexene, aniline (NH₂) High polarity due to NH₂; potential for nucleophilic substitution or cross-coupling
1-Bromo-6-prop-2-ynyloxy cyclohexene C₉H₁₁BrO 215.09 Bromocyclohexene, propargyl ether Alkynyl group enables click chemistry; synthesized via NaH-mediated etherification
[3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-TBDMS C₁₆H₂₆BrOSi 367.36 Bromocyclohexene, silyl-protected alkyne Stabilized alkyne for controlled reactivity; used in Sonogashira-like couplings
2-Bromo-6-methyl-2-cyclohexen-1-one C₇H₉BrO 189.05 Bromocyclohexenone, methyl ketone Electron-withdrawing ketone enhances electrophilicity; LogP = 2.26

Key Comparative Insights:

Functional Group Influence on Reactivity :

  • The aniline group in the target compound introduces nucleophilic character (NH₂), making it suitable for Buchwald-Hartwig amination or SNAr reactions. In contrast, the propargyl ether in C₉H₁₁BrO () is tailored for alkyne-based transformations like azide-alkyne cycloadditions .
  • The methyl ketone in C₇H₉BrO () exhibits electrophilic reactivity at the carbonyl carbon, diverging from the NH₂-directed pathways of the target compound .

Synthetic Methodologies :

  • The synthesis of propargyl ether derivatives () employs NaH as a base and propargyl bromide, followed by silylation with TBDMSCl . For the target compound, analogous routes might require Pd-catalyzed C-N coupling to install the aniline group.

Physicochemical Properties :

  • The logP value of 2.26 for 2-bromo-6-methyl-2-cyclohexen-1-one () reflects moderate lipophilicity due to its ketone group . The target compound’s aniline group would likely reduce logP (increased polarity), enhancing solubility in polar aprotic solvents.

Molecular Weight and Applications :

  • The silyl-protected alkyne derivative (C₁₆H₂₆BrOSi, ) has the highest molecular weight (367.36), favoring applications in solid-phase synthesis. The target compound’s intermediate molecular weight (~252.15) positions it as a versatile building block for small-molecule drug discovery.

Preparation Methods

Direct Bromination Using Electrophilic Aromatic Substitution

Electrophilic bromination of preformed cyclohexene-aniline intermediates is a common approach. For example, N-benzoyl-2-(cyclohex-2-en-1-yl)aniline reacts with molecular bromine (Br₂) in acetonitrile under acidic conditions (NaHCO₃) to yield brominated products. Adjusting stoichiometry and temperature (0–25°C) minimizes polybromination.

Reaction Conditions

  • Substrate: 2-(Cyclohex-2-en-1-yl)aniline derivatives

  • Brominating Agent: Br₂ (1.2–2.0 equiv)

  • Solvent: MeCN or DCM

  • Catalyst: NaHCO₃ or H₂SO₄

  • Yield: 70–85%

Mechanistic Insight

Bromine acts as an electrophile, targeting the para position relative to the amine group. Steric hindrance from the cyclohexene ring directs bromination to the 6-position.

Copper-Mediated Bromination

Copper bromide (CuBr₂) serves as both an oxidant and bromine source in ionic liquid solvents. For unprotected anilines, this method achieves regioselective para-bromination with minimal byproducts.

Protocol

  • Substrate: 2-Cyclohex-2-en-1-yl-aniline

  • Reagent: CuBr₂ (3.0 equiv)

  • Solvent: [Bmim]Br (ionic liquid)

  • Temperature: 80–100°C

  • Yield: 88–95%

Advantages

  • Recyclable solvent system.

  • High purity (>97% by HPLC).

Cyclohexene Ring Construction via Diels-Alder Reactions

Domino Diels-Alder in Ionic Liquids

A domino reaction involving in situ diene generation from pinacols (e.g., 2,3-diphenylbutane-2,3-diol) and dienophiles (e.g., 3-methyleneoxindolines) forms the cyclohexene core. The ionic liquid [Bmim]Br enhances reaction efficiency.

Key Steps

  • Dehydration : Pinacol → 1,3-diene (HOAc-mediated).

  • Cycloaddition : Diene + dienophile → Spirocyclohexane.

Optimized Conditions

  • Pinacol : Dienophile = 2:1

  • Solvent: [Bmim]Br

  • Catalyst: HOAc (25%)

  • Yield: 72–86%

Retro-Diels-Alder Strategy

Thermal cracking of bicyclic intermediates (e.g., dibromobicyclo[3.1.0]hexane) at 135°C releases the cyclohexene fragment, which couples with bromoaniline precursors.

Example

  • Substrate: 6-Bromo-2-naphthylamine fluoroborate diazonium salt

  • Temperature: 135°C (oil bath)

  • Byproduct: BF₃ gas

  • Yield: 56–60%

Coupling Reactions for Functionalization

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling introduces aryl/cyclohexenyl groups to bromoaniline scaffolds. For instance, 2-bromo-6-methylaniline reacts with cyclohexenylboronic acids under standard Suzuki conditions.

Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O

  • Yield: 65–78%

Buchwald-Hartwig Amination

This method constructs the aniline moiety post-cyclohexene formation. A bromocyclohexene intermediate couples with ammonia or amines using a Pd/Xantphos catalyst.

Case Study

  • Substrate: 2-Bromo-6-cyclohex-2-en-1-ylnitrobenzene

  • Reagent: NH₃ (gas)

  • Catalyst: Pd(OAc)₂/Xantphos

  • Yield: 60–70%

Comparative Analysis of Methods

MethodKey ReagentsYield (%)RegioselectivityScalability
Direct BrominationBr₂, NaHCO₃70–85ModerateHigh
CuBr₂ BrominationCuBr₂, [Bmim]Br88–95HighModerate
Domino Diels-AlderPinacols, HOAc72–86HighLow
Suzuki CouplingPd(PPh₃)₄, Boronic acid65–78HighHigh

Challenges and Recommendations

  • Regioselectivity : Competing bromination at the 4-position occurs if steric effects are insufficient. Use bulky directing groups (e.g., trifluoromethyl) to improve selectivity.

  • Solvent Systems : Ionic liquids ([Bmim]Br) improve yields but require specialized equipment.

  • Catalyst Costs : Pd-based catalysts increase synthesis costs; explore Fe or Ni alternatives for large-scale production .

Q & A

Q. Optimization Tips :

  • Vary solvent polarity (e.g., DMF vs. THF) to improve yield.
  • Monitor reaction progress via TLC and adjust temperature (60–80°C) to suppress side reactions.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DCM, 0°C, 2h7595%
CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 70°C, 12h6290%

Advanced: How can contradictory NMR data for this compound be resolved, particularly regarding stereochemical assignments?

Methodological Answer :
Contradictions often arise from dynamic rotational barriers or solvent-induced shifts. To resolve:

Variable-Temperature NMR : Conduct experiments at −40°C to 25°C to observe splitting of peaks due to hindered rotation .

Computational Modeling : Use DFT (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

X-ray Crystallography : Confirm stereochemistry via single-crystal analysis (SHELXL refinement ).

Q. Critical Analysis :

  • If computational and experimental 1H^1H NMR shifts differ by >0.5 ppm, re-evaluate solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
  • Cross-validate with 2D techniques (COSY, HSQC) to assign coupling patterns.

Basic: What safety protocols are essential when handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent exothermic reactions .
  • Storage : Keep in amber glass under argon at −20°C to prevent bromine loss or oxidation .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine electron density maps. Focus on the bromine’s electrophilicity and cyclohexene’s π-orbital alignment .

Transition State Analysis : Use Nudged Elastic Band (NEB) methods to model Suzuki-Miyaura coupling barriers.

Solvent Effects : Apply SMD continuum models to predict solvent (e.g., DMF, ethanol) impact on activation energy.

Validation : Compare predicted vs. experimental TOF (turnover frequency). Discrepancies >10% suggest missing steric factors (e.g., cyclohexene ring strain).

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR : 1H^1H, 13C^13C, and 2D^2D experiments to assign aromatic protons (δ 6.8–7.2 ppm) and cyclohexene olefinic signals (δ 5.5–5.8 ppm).
  • IR : Confirm amine N–H stretch (~3400 cm⁻¹) and C–Br (600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 254.08).

Q. Methodological Answer :

Degradation Pathways :

  • Photolysis : Shield from UV light; store in amber vials.
  • Hydrolysis : Monitor via HPLC for amine de-bromination products.

Stabilization Strategies :

  • Add radical inhibitors (e.g., BHT) at 0.1% w/w.
  • Use anhydrous solvents (e.g., dried THF) for reactions .

Q. Experimental Design :

  • Accelerated stability testing (40°C/75% RH for 4 weeks) to simulate long-term storage. Compare degradation kinetics (Arrhenius plot) to identify dominant pathways .

Basic: What are the key considerations for designing a kinetic study on the hydrolysis of this compound?

Q. Methodological Answer :

Variables : pH (4–10), temperature (25–60°C), and solvent (water vs. buffer).

Sampling : Aliquot at t=0, 5, 15, 30, 60 min; quench with NaHCO₃.

Analysis : HPLC (C18 column, acetonitrile/water) to quantify residual compound.

Q. Data Interpretation :

  • Fit to first-order kinetics; calculate half-life (t₁/₂) and activation energy (Eₐ) via Eyring equation .

Advanced: How can researchers reconcile contradictory catalytic activity data in Pd-mediated reactions involving this compound?

Q. Methodological Answer :

Error Sources :

  • Ligand decomposition (e.g., PPh₃ oxidation).
  • Trace moisture deactivating Pd catalysts.

Mitigation :

  • Use glovebox for catalyst preparation.
  • Characterize ligands via 31P^31P NMR pre-/post-reaction.

Statistical Analysis :

  • Apply ANOVA to compare triplicate runs; report confidence intervals (p<0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.